Oxotremorine M
Description
Historical Context of Muscarinic Receptor Agonist Discovery and Initial Characterization
The concept of a pharmacological receptor originated in the late 19th and early 20th centuries. nih.gov The actions of acetylcholine (B1216132) (ACh), the endogenous neurotransmitter of the cholinergic system, were found to be mimicked by alkaloids like muscarine (B1676868) and nicotine. researchgate.net This observation led to the classification of cholinergic receptors into two primary families: muscarinic and nicotinic. researchgate.netwikipedia.org Muscarinic receptors were so named because they were more sensitive to muscarine, an alkaloid from certain mushrooms, than to nicotine. wikipedia.orgnih.gov Atropine was identified early on as a competitive antagonist for these receptors. researchgate.net
Initial research efforts from the 1960s to the 1980s focused on understanding the physiological roles of neurotransmitters, leading to the hypothesis that altered neurotransmitter pathways were linked to various central nervous system (CNS) disorders. nih.gov This spurred the development of synthetic agonists to probe the cholinergic system. researchgate.net Early synthetic agonists, such as carbachol (B1668302) and methacholine, were developed based on the structure of acetylcholine. researchgate.net The discovery that these agonists could produce effects similar to parasympathetic nerve stimulation confirmed their action on what would later be fully characterized as muscarinic receptors. nih.govtaylorandfrancis.com However, many of these early compounds lacked specificity for receptor subtypes, leading to widespread systemic effects that limited their therapeutic potential but made them useful as research probes. nih.gov
Evolution of Oxotremorine (B1194727) M as a Research Tool in Cholinergic Studies
The development of oxotremorine was a significant step in creating research tools to study the cholinergic system. taylorandfrancis.com Oxotremorine, a synthetic tertiary amine, was found to be a potent muscarinic agonist capable of crossing the blood-brain barrier and inducing central effects like tremors and ataxia, which resembled symptoms of Parkinsonism. taylorandfrancis.comwikipedia.org This made it a valuable compound for experimental studies aimed at developing anti-Parkinsonian drugs. wikipedia.org
To differentiate between central and peripheral muscarinic effects, its N-methyl quaternary derivative, Oxotremorine M, was synthesized. taylorandfrancis.comnih.govnih.gov As a quaternary amine, this compound carries a permanent positive charge, which prevents it from crossing the blood-brain barrier. taylorandfrancis.com This critical property allows it to be used to investigate the functions of peripheral muscarinic receptors exclusively, without the confounding effects of central nervous system activation. taylorandfrancis.com Furthermore, radiolabeled [3H]Oxotremorine-M became a standard ligand for labeling high-affinity muscarinic binding sites in membrane preparations from various tissues, including the brain and heart, helping to identify and characterize different receptor populations. taylorandfrancis.comnih.gov The synthesis of various derivatives of oxotremorine and this compound has continued, aiming to create compounds with varied potencies and selectivities to further probe the structure and function of mAChR subtypes. nih.govacs.orgacs.org
Significance of this compound in Elucidating Central and Peripheral Cholinergic System Function
This compound is a cornerstone research tool for dissecting the roles of the cholinergic system. Its inability to penetrate the central nervous system makes it an ideal agent for studying peripheral muscarinic receptor functions in isolation. taylorandfrancis.com Research using this compound has been instrumental in characterizing the muscarinic receptors involved in smooth muscle contraction, such as in the ileum and urinary bladder, and in glandular secretions. nih.govcaymanchem.com
Although it primarily acts peripherally, this compound is also used to study central receptors in in vitro preparations. For instance, it has been used to label muscarinic binding sites on membranes prepared from rat forebrain, where it helped identify high- and low-affinity binding sites, supporting the hypothesis of muscarinic receptor subtypes. nih.gov
More recent research has uncovered a more complex pharmacological profile for this compound. Studies have shown that it can potentiate NMDA receptor-mediated ion currents. tocris.comrndsystems.com This potentiation occurs through both muscarinic receptor-dependent and independent mechanisms. medchemexpress.comnih.gov In systems expressing only NMDA receptors, this compound can directly enhance NMDA currents, an effect not observed with its parent compound, oxotremorine, or other agonists like xanomeline (B1663083). nih.gov This suggests that the trimethyl ammonium (B1175870) moiety of this compound is crucial for this direct interaction with NMDA receptors. nih.gov This dual activity highlights its significance in exploring the cross-talk between the cholinergic and glutamatergic systems, which is vital for synaptic plasticity, learning, and memory. nih.govnih.govnih.gov
Table 1: Functional Activity of this compound at Muscarinic Receptors This table summarizes the potency of this compound in inducing phosphoinositide hydrolysis in mouse ileum tissue from different knockout models.
| Receptor Model | EC₅₀ (μM) | Reference |
|---|---|---|
| Wild-type | 0.36 | caymanchem.com |
| M2 Knockout | 0.52 | caymanchem.com |
| M3 Knockout | 1.62 | caymanchem.com |
| M2/M3 Knockout | 1.48 | caymanchem.com |
Overview of Muscarinic Acetylcholine Receptors (mAChRs) in Research Context
Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily, which are fundamental in mediating the actions of acetylcholine throughout the central and peripheral nervous systems. wikipedia.orgnih.govnih.gov There are five distinct subtypes of mAChRs, designated M1 through M5, each encoded by a different gene (CHRM1-5). nih.govnih.gov
These subtypes are broadly classified based on their primary G protein-coupling mechanism. wikipedia.orgjove.com
M1, M3, and M5 receptors preferentially couple to G proteins of the Gq/11 family. jove.comnih.gov Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). jove.com This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to cellular excitation. jove.comnih.gov
M2 and M4 receptors primarily couple to G proteins of the Gi/o family. jove.comnih.gov Activation of this pathway inhibits adenylyl cyclase, which decreases cyclic AMP (cAMP) levels. jove.com It also leads to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in cellular inhibition and membrane hyperpolarization. jove.comnih.gov
The distinct distribution and signaling pathways of these receptor subtypes allow for the diverse and specific roles of the cholinergic system in regulating functions such as cognition, motor control, smooth muscle contraction, and glandular secretion. nih.govyoutube.com The high degree of homology in the orthosteric binding site across subtypes has made the development of subtype-selective agonists challenging, reinforcing the importance of non-selective tools like this compound in foundational research. nih.govjst.go.jp
Table 2: Muscarinic Acetylcholine Receptor Subtypes and Their Signaling Pathways
| Subtype | Primary G Protein Coupling | Primary Signaling Pathway | General Cellular Response | Reference |
|---|---|---|---|---|
| M1 | Gq | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG, Ca²⁺ | Excitatory | jove.comnih.gov |
| M2 | Gi | ↓ Adenylyl Cyclase → ↓ cAMP; ↑ K⁺ conductance | Inhibitory | jove.comnih.gov |
| M3 | Gq | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG, Ca²⁺ | Excitatory | jove.comnih.gov |
| M4 | Gi | ↓ Adenylyl Cyclase → ↓ cAMP | Inhibitory | jove.comnih.gov |
| M5 | Gq | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG, Ca²⁺ | Excitatory | jove.comnih.gov |
Structure
2D Structure
Properties
CAS No. |
3854-04-4; 63939-65-1 |
|---|---|
Molecular Formula |
C11H19IN2O |
Molecular Weight |
322.19 |
IUPAC Name |
trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide |
InChI |
InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h6-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VVLMSCJCXMBGDI-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC#CCN1CCCC1=O.[I-] |
solubility |
not available |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Oxotremorine M
Ligand-Receptor Interactions: Binding Kinetics and Thermodynamics
The interaction of Oxotremorine (B1194727) M with muscarinic receptors is characterized by its binding to the orthosteric site, the same site recognized by the endogenous neurotransmitter acetylcholine (B1216132). guidetopharmacology.orgnih.gov This interaction can be quantified through affinity and potency studies and is subject to modulation by allosteric ligands.
Affinity and Potency Studies at Muscarinic Receptor Subtypes (M1-M5 mAChRs)
Oxotremorine M is recognized as a non-selective muscarinic agonist, displaying high affinity for all five muscarinic receptor subtypes (M1-M5). taylorandfrancis.commedchemexpress.comnih.gov However, its potency in eliciting a functional response can vary across these subtypes.
Studies have reported varying EC50 values for this compound depending on the receptor subtype and the specific functional assay used. For instance, in one study, this compound elicited a robust phosphoinositide response with an EC50 of 0.22 μM. medchemexpress.com Another study reported EC50 values of 0.36 µM, 0.52 µM, 1.62 µM, and 1.48 µM for wild-type, M2, M3, and M2/M3 knockout mice, respectively. medchemexpress.com In CHO M4 cells, Oxotremorine-M was found to be slightly more potent than carbachol (B1668302) in inhibiting cAMP accumulation. nih.gov
The following table summarizes representative data on the potency of this compound at different muscarinic receptor subtypes.
| Receptor Subtype | Assay Type | Potency (EC50/pEC50) | Reference |
| M1 | Phosphoinositide Hydrolysis | EC50: 0.22 μM | medchemexpress.com |
| M2 | Inhibition of cAMP Accumulation | More potent than carbachol | nih.gov |
| M3 | Phosphoinositide Hydrolysis | EC50: 1.62 μM (in M2/M3 knockout mice) | medchemexpress.com |
| M4 | Inhibition of cAMP Accumulation | pEC50: 6.9 | nih.gov |
Note: The reported values can vary between different studies and experimental conditions.
Orthosteric Binding Site Interactions
This compound binds to the orthosteric site of muscarinic receptors, which is located deep within the transmembrane helical bundle. nih.govnih.gov This binding pocket is highly conserved among the different muscarinic receptor subtypes, which contributes to the non-selective nature of many orthosteric ligands like this compound. nih.gov The interaction of this compound at this site initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways. nih.gov Interestingly, some research suggests that ligands generally considered exclusively orthosteric, such as Oxotremorine-M, can also interact with the allosteric site of the M2 receptor, albeit at higher concentrations. nih.gov
Allosteric Modulation of this compound Activity and Ligand Binding
The activity of this compound can be influenced by allosteric modulators, which bind to a site on the receptor that is distinct from the orthosteric binding site. nih.govacs.org These modulators can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of orthosteric agonists like this compound. acs.org
For example, the positive allosteric modulator LY2033298 has been shown to robustly potentiate the binding of [3H]Oxotremorine-M to M4 receptors. pnas.org This potentiation was observed in both CHO cells expressing human M4 receptors and in rat striatal membranes. pnas.org Similarly, the allosteric modulator BQCA has been demonstrated to potentiate the inward current induced by Oxotremorine-M at the M1-mAChR. researchgate.net Conversely, the binding of allosteric agents like W84 and WDuo3 to the M2 receptor is weaker when the orthosteric site is occupied by the agonist [3H]this compound compared to when it is occupied by an antagonist. nih.gov This suggests that the conformation of the allosteric site is altered upon agonist binding. nih.gov
Receptor Selectivity and Functional Agonism Profile
While generally considered non-selective in its binding affinity, the functional consequences of this compound's interaction with muscarinic receptor subtypes can exhibit some level of differential activity.
Subtype Selectivity of this compound for M1, M2, M3, M4, and M5 mAChRs
This compound is broadly classified as a non-selective muscarinic agonist. taylorandfrancis.commedchemexpress.comnih.gov Studies have shown that it binds with high affinity to all five muscarinic receptor subtypes (M1-M5). medchemexpress.comnih.gov However, some reports indicate a lack of marked selectivity among M1 to M4 receptors in functional assays. dergipark.org.tr This non-selective profile is attributed to its interaction with the highly conserved orthosteric binding site across the mAChR family. nih.gov
Efficacy and Intrinsic Activity Assessment Across Receptor Subtypes
This compound is considered a highly efficacious or full agonist at muscarinic receptors. taylorandfrancis.comnih.gov In studies comparing a panel of muscarinic agonists, Oxotremorine-M consistently demonstrated high efficacy. For instance, in CHO cells expressing the M4 receptor, Oxotremorine-M exhibited the highest relative activity index (RAi) values for eliciting responses through G-protein subtypes Gi, Gs, and Gα15. nih.gov In assays measuring the recruitment of β-arrestin-1 to M1 receptors, Oxotremorine-M acted as a full agonist. nih.gov
The table below provides a summary of the efficacy of this compound at different receptor subtypes from a representative study.
| Receptor Subtype | Functional Assay | Relative Efficacy (compared to Carbachol) | Reference |
| M1 | β-arrestin-1 Recruitment | Full agonist | nih.gov |
| M4 | G-protein activation (Gi, Gs, Gα15) | Highest RAi values | nih.gov |
Note: Efficacy can be context-dependent and vary based on the specific signaling pathway being measured.
Downstream Signaling Pathway Activation and Modulation
As a non-selective agonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5), this compound triggers a variety of signaling cascades contingent on the receptor subtype expressed in a given cell. nih.gov These receptors are G-protein coupled receptors (GPCRs), and their activation by this compound is the first step in a complex intracellular signaling process. nih.govnih.gov
The five muscarinic receptor subtypes preferentially couple to distinct families of heterotrimeric G-proteins. nih.gov The M1, M3, and M5 subtypes typically couple to the Gq/11 family of G-proteins. nih.govnih.gov Conversely, the M2 and M4 receptors preferentially couple to the Gi/o family, which are known for their inhibitory effects on adenylyl cyclase. nih.govnih.gov
Research has demonstrated that this compound effectively activates these pathways. Studies using Chinese hamster ovary (CHO) cells recombinantly expressing M2 and M4 receptors have explored the coupling to both Gi/o and Gs proteins. nih.gov In this system, this compound caused a concentration-dependent inhibition of forskolin-stimulated adenylyl cyclase activity, a hallmark of Gi/o protein activation. nih.gov Following the inactivation of Gi/o proteins with pertussis toxin, this compound was shown to cause a Gs-mediated enhancement of adenylyl cyclase activity, indicating that these receptors can also couple to Gs proteins. nih.gov At both M2 and M4 receptors, this compound was more potent in mediating Gi/o-coupled responses compared to Gs-coupled responses. nih.gov Notably, at the M4 receptor, this compound behaved as a 'super-agonist' for both Gi/o and Gs coupling relative to other agonists like methacholine. nih.gov Furthermore, direct measurement of G-protein activation through [35S]GTPγS binding assays has confirmed that this compound stimulates Gαq/11 subunits. researchgate.net
| Receptor | G-Protein Pathway | Potency (pIC50/pEC50) | Source |
|---|---|---|---|
| M2 | Gi/o Coupling (Inhibition) | 7.7 ± 0.1 | nih.gov |
| M2 | Gs Coupling (Stimulation) | 6.1 ± 0.1 | nih.gov |
| M4 | Gi/o Coupling (Inhibition) | 8.4 ± 0.1 | nih.gov |
| M4 | Gs Coupling (Stimulation) | 6.6 ± 0.1 | nih.gov |
The activation of different G-protein families by this compound leads to the modulation of distinct second messenger systems. The Gq/11-mediated pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This is known as the inositol phosphate (B84403) pathway. frontiersin.org Studies have shown that muscarinic agonists can stimulate the accumulation of inositol phosphates. nih.gov this compound, acting on M1, M3, or M5 receptors, is expected to activate this cascade.
The Gi/o and Gs proteins directly modulate the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). nih.govnih.gov Activation of Gi/o by this compound at M2 and M4 receptors leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels. nih.govnih.gov Conversely, under conditions where Gi/o is inactivated, the Gs-coupling of these same receptors can be observed, leading to an increase in cAMP accumulation. nih.gov For example, in CHO cells expressing M4 receptors, this compound stimulated an increase in cAMP accumulation with a maximal effect and potency significantly higher than that of carbachol after pertussis toxin treatment. nih.gov
| Receptor Subtype (Preferential) | G-Protein Family | Second Messenger Pathway | Effect | Source |
|---|---|---|---|---|
| M1, M3, M5 | Gq/11 | Inositol Phosphate | Stimulation | frontiersin.orgnih.govnih.gov |
| M2, M4 | Gi/o | Cyclic AMP | Inhibition | nih.govnih.gov |
| M2, M4 | Gs | Cyclic AMP | Stimulation | nih.govnih.gov |
The signaling cascades initiated by this compound also result in the modulation of ion channel activity. A significant finding is the potentiation of N-methyl-D-aspartate (NMDA) receptors by this compound. nih.gov This modulation occurs through two distinct mechanisms: an M1 receptor-dependent pathway and an M1 receptor-independent, direct potentiation of the NMDA receptor. nih.gov In experiments using Xenopus oocytes co-expressing human M1 and NMDA receptors, this compound potentiated NMDA receptor-mediated currents, an effect that was blocked by the muscarinic antagonist atropine. nih.gov However, in oocytes expressing only NMDA receptors, this compound still potentiated NMDA currents, and this effect was not blocked by atropine, demonstrating a direct interaction. nih.gov This direct effect is thought to be related to the tri-methyl ammonium (B1175870) moiety present in the structure of this compound. nih.gov
G-protein signaling can also regulate potassium channels. For instance, the Gαq subunit, which is activated by this compound via M1/M3/M5 receptors, can depolarize two-pore loop potassium channels (TASK). frontiersin.org Furthermore, small-conductance calcium-activated potassium (SK) channels, which regulate NMDA spike amplitude and threshold, are modulated by intracellular calcium levels. nih.gov Since the inositol phosphate pathway triggered by this compound can lead to the release of intracellular calcium stores, this represents an indirect mechanism by which the compound can influence potassium channel activity. nih.govnih.gov
Beyond the classical G-protein signaling pathways, this compound has been shown to induce the transactivation of receptor tyrosine kinases, specifically the Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govresearchgate.net This process links the G-protein coupled muscarinic receptor system to the robust signaling networks typically associated with growth factors. FGFR1 activation generally involves ligand-induced dimerization, which in turn leads to autophosphorylation of specific tyrosine residues within the kinase domain. nih.govnih.gov This phosphorylation cascade stimulates the receptor's intrinsic kinase activity and creates docking sites for various signaling proteins. nih.gov The activation of FGFR1 subsequently triggers multiple downstream pathways, including the RAS/MEK/MAPK/ERK and PI3K/AKT pathways, which are critical in regulating cellular processes like proliferation, survival, and differentiation. nih.gov The ability of this compound to transactivate FGFR1 in primary hippocampal neurons suggests it can engage these powerful neurotrophic signaling cascades. nih.govresearchgate.net
Cellular Responses to this compound Agonism
The molecular signaling events triggered by this compound culminate in a range of significant cellular responses, particularly within the central nervous system. These responses include fundamental changes to how neurons fire and how their connections are strengthened or weakened over time.
This compound has a marked impact on synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov One of the key cellular responses is the induction of long-term depression (LTD), a lasting reduction in the efficacy of synaptic transmission. nih.gov Research in rat sensorimotor cortex has shown that a brief application of this compound induces a dose-dependent, long-lasting depression of neuronal-evoked responses. nih.gov
Modulation of Neurotransmitter Release (e.g., Dopamine (B1211576), Glutamate)
This compound, a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist, significantly influences the release of various neurotransmitters, most notably dopamine and glutamate (B1630785). Its actions are primarily mediated through the activation of presynaptic mAChRs located on nerve terminals, leading to a complex modulation of neurotransmitter release that can be either excitatory or inhibitory depending on the receptor subtype and brain region involved.
In the context of dopamine release, studies utilizing tissue slices from the rat nucleus accumbens have demonstrated that this compound enhances the potassium-evoked release of dopamine. taylorandfrancis.comnih.gov This enhancement was found to be concentration-dependent, with an EC50 value of 1.5 x 10⁻⁷ M. taylorandfrancis.comnih.gov The maximal enhancement of approximately 30% was observed at a concentration of 2 x 10⁻⁷ M. nih.gov This effect is mediated by muscarinic receptors, as it was blocked by the general muscarinic antagonist atropine. taylorandfrancis.com Further research using knockout mice has elucidated the specific roles of different mAChR subtypes. These studies have revealed that the M4 receptor plays a crucial role in facilitating dopamine release. nih.govmedkoo.com In striatal slices from M4 receptor knockout mice, the ability of oxotremorine to enhance stimulated dopamine release was completely abolished. nih.govmedkoo.com Conversely, in M3 receptor knockout mice, the enhancement of dopamine release by oxotremorine was significantly increased, suggesting that M3 receptor activation normally inhibits dopamine release. nih.gov The M5 receptor is also implicated in the potentiation of dopamine release, though its absence does not completely eliminate the effect of oxotremorine. nih.gov
Regarding glutamate, the action of this compound is also significant. In the rat sensorimotor cortex, this compound has been shown to induce a long-lasting depression of glutamate-evoked neuronal discharges. nih.gov This indicates an inhibitory modulation of glutamatergic transmission. Furthermore, studies on NMDA receptors, a subtype of glutamate receptors, have revealed a direct potentiating effect of this compound. In Xenopus oocytes co-expressing human M1 and NR1/2B NMDA receptors, this compound potentiated NMDA receptor-mediated responses. wikipedia.org Intriguingly, this potentiation was also observed in oocytes expressing only NMDA receptors, an effect not blocked by atropine, suggesting a direct, muscarinic receptor-independent interaction with the NMDA receptor itself. wikipedia.org
Interactive Table: Effect of this compound on Dopamine Release
| Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|
| EC50 for enhancing K+-evoked Dopamine Release | 1.5 x 10⁻⁷ M | Rat Nucleus Accumbens | taylorandfrancis.comnih.gov |
| Maximal Enhancement of Dopamine Release | ~30% | Rat Nucleus Accumbens | nih.gov |
| Receptor Subtype Essential for Dopamine Release Enhancement | M4 | Mouse Striatum | nih.govmedkoo.com |
| Receptor Subtype Inhibiting Dopamine Release | M3 | Mouse Striatum | nih.gov |
Receptor Internalization and Desensitization Mechanisms
Prolonged exposure to an agonist typically leads to the desensitization and internalization of its corresponding receptors, a regulatory mechanism to prevent overstimulation. While specific studies detailing these processes for this compound are not extensively available, the general mechanisms for muscarinic acetylcholine receptors (mAChRs) are well-documented and provide a framework for understanding its likely effects. As a potent, non-selective mAChR agonist, this compound is expected to induce robust receptor desensitization and internalization. taylorandfrancis.com
Desensitization of mAChRs, particularly the M3 subtype, involves an uncoupling of the receptor from its associated G-protein. nih.gov This process can occur rapidly, within minutes of agonist exposure. nih.gov For instance, treatment of smooth muscle cells with an acetylcholine concentration of 0.1 mM for 10 minutes leads to an increased threshold for a contractile response, indicative of desensitization. nih.gov This initial desensitization is often associated with changes in the binding affinity of the receptor. nih.gov
Receptor internalization is a subsequent step that involves the physical removal of receptors from the cell surface into the cell's interior. This process is crucial for either receptor degradation or resensitization and recycling back to the plasma membrane. The trafficking and localization of mAChR subtypes are distinct. For example, in polarized cells, M2 and M3 receptors are both initially transported to the basolateral membrane. However, the M2 receptor is then internalized and reinserted into the apical membrane surface, while the M3 receptor remains at the basolateral domain. nih.gov
Given that this compound is a potent agonist, it is highly probable that it initiates these cascades of desensitization and internalization upon binding to mAChRs. The sustained activation of these receptors would trigger the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), leading to the binding of arrestin molecules. This arrestin binding sterically hinders the G-protein coupling, causing desensitization, and also acts as an adaptor protein to facilitate the internalization of the receptor into clathrin-coated pits.
Neurotrophic Effects and Neurite Elongation in Cellular Models
This compound has demonstrated significant neurotrophic and neuroprotective properties in various cellular models. These effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic function is compromised.
In studies using differentiated SH-SY5Y human neuroblastoma cells, a common in vitro model for neuronal function, treatment with this compound has been shown to enhance cell survival and promote neurite outgrowth. wikipedia.orgmedchemexpress.compnas.org Specifically, a time-dependent increase in the length of the major neurite was observed following treatment with 10 µM this compound. wikipedia.orgmedchemexpress.com Significant increases in neurite length were evident after 48 and 72 hours of exposure. wikipedia.orgmedchemexpress.com This effect on neurite elongation suggests that this compound can stimulate neuronal differentiation and plasticity. The neurotrophic effects of this compound are believed to be mediated, at least in part, through the transactivation of the Fibroblast Growth Factor Receptor (FGFR). wikipedia.orgpnas.org
Furthermore, this compound has been shown to protect neuronal cells from apoptotic insults. Pretreatment with this compound can attenuate caspase-3 activation and cell death induced by DNA damage or oxidative stress. nih.gov This neuroprotective mechanism involves the blockade of mitochondrial cytochrome c release, an increase in mitochondrial bcl-2 levels, and the prevention of Bax translocation to the mitochondria. nih.gov These findings highlight the ability of this compound to modulate key signaling pathways involved in cell survival and death.
Interactive Table: Neurotrophic Effects of this compound on SH-SY5Y Cells
| Parameter | Observation | Concentration | Duration | Reference |
|---|---|---|---|---|
| Neurite Length | Significant Increase | 10 µM | 48 and 72 hours | wikipedia.orgmedchemexpress.com |
| Cell Viability | Significant Increase | Various doses | 48 hours | wikipedia.org |
| Protection against Aβ₁₋₄₂ induced DNA fragmentation | Counteracted fragmentation | Not specified | Not specified | wikipedia.orgmedchemexpress.compnas.org |
| Caspase-3 Activation (H₂O₂-induced) | Attenuated | Not specified | Not specified | nih.gov |
Systemic Neuropharmacological Effects of Oxotremorine M in Pre Clinical Animal Models
Central Nervous System (CNS) Actions in Animal Models
Basal Ganglia Circuitry Modulation and Motor Control Studies
The basal ganglia, a group of subcortical nuclei, are critical for motor control, relying on a delicate balance of various neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132). wikipedia.orgresearchgate.net Oxotremorine (B1194727) M has been instrumental in elucidating the cholinergic component of this intricate network. Its administration in animal models produces distinct motor effects that have been leveraged to understand the circuitry underlying movement and the pathophysiology of motor disorders. The nigrostriatal pathway, a key dopaminergic tract connecting the substantia nigra pars compacta (SNc) with the dorsal striatum, is a primary site of this modulation. wikipedia.org Degeneration of this pathway is a hallmark of Parkinson's disease. wikipedia.orgplos.org
The administration of Oxotremorine M to rodents reliably induces a characteristic syndrome of tremor, ataxia (impaired coordination), and spasticity. youtube.com This effect is primarily mediated by the stimulation of central muscarinic acetylcholine receptors (mAChRs). youtube.comnih.gov The resulting hypercholinergic state disrupts the normal functioning of motor circuits within the basal ganglia and cerebellum.
The tremorogenic effects are not solely dependent on cholinergic activation but also involve interaction with other neurotransmitter systems. Research in rat models has shown that the tremor intensity can be modulated by beta-adrenoceptors located within the central nervous system. nih.gov Specifically, the administration of a β2-selective antagonist, ICI 118,551, dose-dependently reduced the tremor, while the β2-agonist clenbuterol (B1669167) enhanced it, indicating that central β2-adrenoceptors play a significant role in the expression of oxotremorine-induced tremor. nih.gov
Within the striatum, this compound's effects are complex, involving multiple mAChR subtypes that exert opposing influences on dopamine release. Studies using knockout mice have revealed that M4 receptors are key in promoting dopamine release, as the effect of oxotremorine was abolished in M4 receptor knockout mice. researchgate.net Conversely, M3 receptor stimulation appears to inhibit dopamine release. researchgate.netresearchgate.net This intricate modulation of dopamine, a critical neurotransmitter for smooth motor control, within the striatum is a key mechanism through which this compound induces motor deficits like tremor. Furthermore, the cerebellum is implicated, as its circuits, particularly the cerebello-thalamo-cortical pathway and the inferior olive, are known to be fundamental in the generation of tremors. frontiersin.org
| Receptor/System | Effect on Oxotremorine-Induced Tremor | Observed Mechanism | Reference |
|---|---|---|---|
| Muscarinic Receptors (General) | Induces Tremor | Agonism mimics acetylcholine, creating a hypercholinergic state that disrupts motor circuitry. | youtube.com |
| Central β2-Adrenoceptors | Modulates Tremor Intensity | Agonists enhance tremor; antagonists suppress tremor, indicating a modulatory role. | nih.gov |
| Striatal M4 Receptors | Mediates Tremor Induction | Promotes dopamine release; effect is abolished in M4 knockout mice. | researchgate.net |
| Striatal M3 Receptors | Inhibits Tremor Induction | Inhibits dopamine release, counteracting the pro-tremor effect. | researchgate.netresearchgate.net |
The motor symptoms induced by this compound, particularly tremor and rigidity, closely resemble the cardinal features of Parkinson's disease (PD). youtube.com This has established the "oxotremorine antagonism model" as a classic pharmacological tool for the in-vivo screening of potential anti-Parkinsonian drugs. researchgate.net The underlying premise is that a functional antagonism exists between central cholinergic and dopaminergic systems; the dopamine deficiency in PD leads to a state of relative cholinergic hyperactivity, which is mimicked by oxotremorine administration. wikipedia.org
However, the model primarily recapitulates the tremorgenic aspects of PD. Studies involving lesions of the nigrostriatal pathway in rats—a more direct model of PD pathology—have shown that such lesions cause significant impairments in motility, such as akinesia and rigidity, that correlate with the loss of dopamine. nih.gov In these animals, the subsequent administration of this compound resulted in only a short-term and reversible reduction of the induced tremor, suggesting that the tremor mechanism is distinct from the deficits (akinesia) caused by profound nigrostriatal degeneration. nih.gov Therefore, while this compound is valuable for studying the symptom of tremor, it does not fully model the broader spectrum of motor deficits or the progressive neurodegeneration characteristic of Parkinson's disease. nih.govmdpi.com
Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions. An imbalance in striatal cholinergic and dopaminergic signaling has been hypothesized to be a central factor in its pathophysiology. This compound has proven to be a critical tool in testing this hypothesis in genetic animal models.
A key study utilized heterozygous Gnal knockout mice (Gnal+/-), which model a human genetic dystonia (DYT25). Under normal conditions, these mice show no overt dystonic movements. However, following systemic administration of this compound, the Gnal+/- mice developed significantly more abnormal postures and movements compared to wild-type mice. This dystonia-like phenotype could be prevented by M1-preferring muscarinic antagonists like pirenzepine (B46924) and trihexyphenidyl, the latter of which is used to treat dystonia in patients. Crucially, the motor abnormalities were replicated when oxotremorine was infused directly into the striatum, but not the cerebellum. This research indicates that defects in striatal neurons, specifically an impairment of the cAMP pathway combined with a hypercholinergic state induced by oxotremorine, can trigger the onset of dystonia-like movements in genetically susceptible individuals.
Hippocampal and Cortical Involvement in Cognitive Processes
Beyond its profound effects on the motor system, this compound also influences cognitive functions through its action on muscarinic receptors located in the hippocampus and cerebral cortex. These brain regions are vital for learning and memory. Research indicates that this compound can modulate synaptic plasticity, the cellular mechanism underlying these cognitive processes. Specifically, in neurons of the rat sensorimotor cortex, this compound induces a long-lasting depression (LTD) of neuronal-evoked responses, demonstrating its ability to alter cortical circuit function. nih.gov Furthermore, in cellular models of Alzheimer's disease, this compound has shown neuroprotective properties, modulating oxidative stress and neuroinflammation in the rat hippocampus and enhancing cell survival. nih.gov
To assess the impact of this compound on cognition, researchers employ standardized behavioral tests in rodents, such as the Morris water maze and the novel object recognition test. mdpi.comconductscience.com The Morris water maze is a widely used paradigm to evaluate spatial learning and memory, requiring an animal to learn the location of a hidden platform in a pool of water using external cues. mdpi.comresearchgate.net
A study investigating the effects of chronic this compound treatment in C57BL mice used the Morris water maze to assess spatial learning. nih.gov The findings demonstrated that mice that began training in the task one day after the cessation of a six-day oxotremorine infusion were significantly impaired in their spatial memory. nih.gov This was evidenced by their lack of preference for the correct location during a probe trial where the platform was removed. nih.gov This cognitive impairment suggests that the profound cholinergic stimulation and subsequent receptor downregulation caused by the treatment disrupt the processes necessary for spatial learning. nih.gov Interestingly, if the training began two days after treatment ended, no impairment was observed, indicating a transient effect on learning. nih.gov
| Animal Model | Treatment Protocol | Behavioral Task | Key Finding | Reference |
|---|---|---|---|---|
| C57BL Mice | Chronic subcutaneous infusion (0.5 mg/kg/hr) for 6 days | Morris Water Maze | Mice tested 1 day post-treatment showed impaired spatial learning (no preference for trained site in probe trial). | nih.gov |
| C57BL Mice | Chronic subcutaneous infusion (0.5 mg/kg/hr) for 6 days | Morris Water Maze | Mice tested 2 days post-treatment showed no impairment in spatial learning. | nih.gov |
Modulation of Attention and Arousal States
This compound, primarily through its action as a muscarinic M2 receptor agonist, has been shown to modulate states of arousal, particularly by influencing the generation of Rapid Eye Movement (REM) sleep. nih.govcapes.gov.br In studies involving microinjections into the medial pontine reticular formation of freely moving cats, the M2 agonists Oxotremorine-M and Cisdioxolane were found to significantly increase the percentage of REM sleep. nih.govcapes.gov.br This effect was similar to that produced by carbachol (B1668302), a mixed muscarinic agonist, while the M1-specific agonist McN-A-343 did not produce any change in sleep patterns. nih.gov These findings strongly suggest that the cholinergic induction of REM sleep is mediated specifically by the M2 muscarinic receptor subtype. nih.govcapes.gov.br Further research supports the critical role of M2 receptors in the physiology of desynchronized sleep (REM sleep). nih.gov The central cholinergic system is widely recognized as playing a crucial role in generating REM sleep. grantome.com Muscarinic receptor agonists, in general, are known to increase REM sleep and shorten the latency to its onset. frontiersin.org
Neuroprotection and Antioxidant Effects in Experimental Models of Neurological Disorders (e.g., Alzheimer's Disease Models)
This compound has demonstrated significant neuroprotective and antioxidant properties in cellular models of Alzheimer's disease (AD). nih.govnih.govresearchgate.net In studies using differentiated SH-SY5Y neuroblastoma cells exposed to the toxic Aβ₁₋₄₂ peptide, a key component of amyloid plaques in AD, treatment with this compound (referred to as Oxo) yielded multiple beneficial effects. nih.govnih.gov
The compound was found to enhance cell survival, increase the length of neurites, and counteract the DNA fragmentation typically induced by Aβ₁₋₄₂ exposure. nih.govnih.govunipa.it Furthermore, this compound treatment effectively blocked the oxidative stress and mitochondrial dysfunction associated with Aβ₁₋₄₂. nih.govnih.govresearchgate.net This included a reduction in the production of reactive oxygen species (ROS) and the preservation of mitochondrial membrane potential and morphology. nih.gov The neuroprotective activity of this compound has been linked to its ability to up-regulate heat shock proteins (HSPs) and transactivate the Fibroblast growth factor receptor (FGFR). nih.govresearchgate.net These findings suggest that by modulating cholinergic neurotransmission, cell survival pathways, and the oxidative stress response, this compound may offer a multi-target therapeutic approach. nih.govnih.govresearchgate.net
| Effect Category | Specific Finding | Reference |
|---|---|---|
| Neuroprotection | Enhances overall cell survival. | nih.govnih.gov |
| Increases neurite length, indicating neurotrophic function. | nih.govnih.govresearchgate.net | |
| Counteracts DNA fragmentation induced by Aβ₁₋₄₂ peptide. | nih.govnih.govunipa.it | |
| Antioxidant Activity | Blocks the production of Reactive Oxygen Species (ROS). | nih.gov |
| Mitochondrial Function | Counteracts Aβ₁₋₄₂-induced mitochondrial morphological and functional impairment. | nih.govnih.govresearchgate.net |
| Preserves mitochondrial membrane potential. | nih.gov |
Modulation of Fear Responses and Stress-Induced Behavior
This compound has been shown to modulate behavioral responses related to fear and stress in pre-clinical models. researchgate.netnih.gov In studies on rats subjected to chronic restraint stress (CRS), a model for anxiety and depression-like behavior, treatment with this compound significantly attenuated anxiety. researchgate.netnih.gov This anxiolytic effect was observed across a range of behavioral tests, including the forced swimming test, novelty suppressed feeding test, elevated plus maze, and the light/dark box test. nih.gov
Beyond its behavioral effects, this compound was found to counteract the stress-induced reduction of key neurotrophic factors. researchgate.netnih.gov Specifically, it rescued the levels of brain-derived neurotrophic factor (BDNF) and fibroblast growth factor-2 (FGF2) in the ventral hippocampus and medial prefrontal cortex, two brain regions critically involved in the response to chronic stress. nih.gov Research has also indicated that administration of this compound can ameliorate stress-induced anxiety-like behavior by inhibiting oxidative stress and neuroinflammatory responses in the rat brain. nih.gov
| Effect Category | Specific Finding | Reference |
|---|---|---|
| Behavioral Effects | Significantly attenuated anxiety-like behaviors induced by CRS. | nih.gov |
| Demonstrated anxiolytic effects in forced swimming, novelty suppressed feeding, elevated plus maze, and light/dark box tests. | nih.gov | |
| Neurochemical Effects | Counteracted the CRS-induced reduction of Brain-Derived Neurotrophic Factor (BDNF) levels in the ventral hippocampus and medial prefrontal cortex. | nih.gov |
| Rescued levels of Fibroblast Growth Factor-2 (FGF2) in the same brain regions. | nih.gov |
Investigating Drug Reward and Self-Administration Mechanisms
Research into the effects of this compound on the brain's reward pathways indicates a modulatory role in dopamine transmission, a key process in drug reward and reinforcement. medchemexpress.com Studies in rats have shown that this compound increases the release of dopamine (DA) in the medial prefrontal cortex (mPFC). medchemexpress.com However, the same study noted that it had no effect on dopamine release in the nucleus accumbens (NAc). medchemexpress.com The mPFC and NAc are critical components of the neural circuits that govern goal-directed behaviors and reward processing. nih.govfrontiersin.org The modulation of dopamine release in the mPFC suggests an influence on the executive control aspects of reward. medchemexpress.comnih.gov
Further investigation into the nucleus accumbens has revealed a complex interplay of muscarinic receptor subtypes, with M5 receptor activation potentiating DA release and M2/M4 receptor activation depressing it. nih.gov This highlights the nuanced effects that a non-selective agonist like this compound can have within specific brain microcircuits.
Thermoregulation Studies
Oxotremorine is well-documented as a muscarinic receptor agonist that induces a hypothermic response in preclinical animal models, including both mice and rats. nih.govnih.gov This effect is dose-dependent and can be antagonized by classical anticholinergic compounds like atropine. nih.gov
The mechanism underlying oxotremorine-induced hypothermia involves both central and peripheral cholinergic signaling pathways. nih.gov Studies using peripheral muscarinic antagonists have helped to dissect these contributions. When the peripheral antagonist methyl scopolamine (B1681570) was co-administered with oxotremorine in naïve rats, the recovery from hypothermia was delayed, which suggests that peripheral cholinergic processes are actively involved in counteracting the temperature drop. nih.gov The robust and reproducible nature of this hypothermic effect has allowed it to be used as a functional assay to evaluate long-term changes in both central and peripheral cholinergic systems following neuronal damage. nih.gov
| Factor | Observation | Reference |
|---|---|---|
| Dose | A clear dose-response relationship exists for the hypothermic effect. | nih.gov |
| Housing | The hypothermic effect was observed in individually housed rats but not in group-housed animals. | nih.gov |
| Mechanism | Involves both central and peripheral cholinergic signaling. | nih.gov |
| Antagonism | Effect is antagonized by general muscarinic antagonists (e.g., atropine). | nih.gov |
| Peripheral Component | Peripheral mechanisms contribute to counteracting the hypothermia, as shown by delayed recovery with a peripheral antagonist. | nih.gov |
Peripheral Nervous System (PNS) Cholinergic Modulation
Autonomic Nervous System Function Studies (e.g., Salivation, Heart Rate)
This compound, as a potent muscarinic agonist, exerts significant effects on the autonomic nervous system, which controls involuntary physiological processes including salivation and heart rate. nih.govrxlist.com Activation of muscarinic receptors, particularly the M3 subtype found in exocrine glands, generally leads to increased secretion. rxlist.comyoutube.comyoutube.com In line with this, studies on rat salivary glands have shown that oxotremorine stimulates oxygen consumption in parotid, submandibular, and sublingual gland slices in a dose-dependent manner. nih.gov This increased metabolic activity is directly related to the physiological process of secretion and was found to be mediated by the activation of M2 receptors in this specific tissue preparation. nih.gov
In the cardiovascular system, muscarinic agonists typically cause cardiac slowing, or bradycardia. nih.govrxlist.com This is primarily mediated by M2 receptors located in the heart. rxlist.comyoutube.com While direct studies on this compound's effect on heart rate are limited, research on its alkylating derivative, BM 123A, showed it to be a potent inhibitor of heart rate in spontaneously beating rabbit hearts. nih.gov In that study, Oxotremorine-M was used as a reference agonist, and its ability to cause a lack of sensitivity after receptor alkylation implies that it has a similar heart rate-inhibiting effect. nih.gov
Gastrointestinal Motility Research
This compound, a potent, non-selective muscarinic acetylcholine receptor agonist, has been a subject of research in the context of gastrointestinal (GI) motility due to the critical role of muscarinic receptors in regulating smooth muscle contraction in the gut. Its N-methyl quaternary structure prevents it from crossing the blood-brain barrier, making it a tool for studying peripheral muscarinic effects, such as those in the gastrointestinal tract. nih.gov The M3 muscarinic receptor subtype is predominantly responsible for smooth muscle contraction in the gut.
Table 1: Pharmacological Profile of Oxotremorine-M Analogues at M3 Muscarinic Receptors in Guinea Pig Ileum
| Compound | Potency (pD2 value) | Intrinsic Activity (α) | Receptor Subtype | Tissue Model |
| This compound Analogue | Varies by structure | Full Agonist | M3 | Guinea Pig Ileum |
Note: This table is representative of the types of data generated in studies such as Barocelli et al. (2000), which evaluate the potency (pD2, the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and intrinsic activity (α, a measure of efficacy relative to a full agonist) of compounds on isolated GI tissues. nih.gov
Bladder Overactivity Studies in Rodents
This compound is frequently utilized in preclinical rodent models to induce bladder overactivity, mimicking the symptoms of an overactive bladder (OAB). oup.com As a non-selective muscarinic agonist, it stimulates the muscarinic receptors in the bladder detrusor muscle, primarily the M3 and to a lesser extent the M2 subtypes, which are responsible for bladder contraction. mdpi.com
In cystometry studies performed on anesthetized female rats, intravesical administration of this compound has been shown to reliably elicit bladder overactivity. oup.com This is characterized by significant changes in urodynamic parameters, most notably a decrease in the intercontraction interval (ICI), which reflects an increased frequency of bladder contractions. oup.com Additionally, a reduction in the pressure threshold (PT) for inducing a contraction is observed, without altering the maximum voiding pressure. oup.com These experimentally induced effects can be blocked by muscarinic antagonists, confirming the receptor-mediated mechanism. oup.com
Genetic knockout studies in mice have further clarified the roles of specific receptor subtypes. In bladder tissue from M3 knockout mice, this compound can still produce contractile responses, which are attributed to M2 receptor activation. mdpi.com This demonstrates the compound's utility in dissecting the complex interplay between different muscarinic receptor subtypes in bladder function and dysfunction. mdpi.com
Table 2: Urodynamic Effects of Intravesical this compound in Rats
| Urodynamic Parameter | Effect of this compound | Implication |
| Intercontraction Interval (ICI) | Decreased | Increased voiding frequency |
| Pressure Threshold (PT) | Decreased | Bladder afferent sensitization |
| Maximum Voiding Pressure | No significant change | Contraction strength unaffected |
| Baseline Pressure | No significant change | Resting bladder pressure unaffected |
Source: Data compiled from Matsumoto et al. (2012). oup.com
Cross-Talk with Other Neurotransmitter Systems (e.g., Dopamine, Glutamate (B1630785), Cannabinoid)
The systemic effects of this compound are not limited to direct cholinergic stimulation but also involve complex interactions with other major neurotransmitter systems.
Dopamine: There is a well-established functional interaction between the cholinergic and dopaminergic systems, particularly within the striatum, a key brain region for motor control and reward. In rat brain slices, Oxotremorine has been shown to significantly enhance the potassium-evoked release of dopamine from the nucleus accumbens. nih.gov Studies using this compound in the caudate putamen (CPu) and nucleus accumbens (NAc) core revealed that it can decrease dopamine release evoked by a single electrical pulse but enhance release evoked by a train of pulses, thereby increasing the activity dependence of dopamine transmission. umich.edu Research utilizing knockout mice has been crucial in identifying the specific muscarinic receptor subtypes involved. These studies demonstrated that the Oxotremorine-mediated potentiation of stimulated dopamine release was completely abolished in M4 receptor knockout mice and significantly reduced in M5 receptor knockout mice, indicating these subtypes facilitate dopamine release. frontiersin.org Conversely, the effect was increased in M3 receptor-deficient mice, suggesting M3 receptors normally inhibit dopamine release. frontiersin.org
Table 3: Role of Muscarinic Receptor Subtypes in Modulating Striatal Dopamine Release (as studied with Oxotremorine)
| Muscarinic Receptor Subtype | Effect of Agonist (Oxotremorine) on Dopamine Release | Finding in Knockout (KO) Mice |
| M1 | No significant direct role | No significant effect on potentiation in M1 KO |
| M2 | No significant direct role | No significant effect on potentiation in M2 KO |
| M3 | Inhibitory | Increased potentiation in M3 KO |
| M4 | Facilitatory | Abolished potentiation in M4 KO |
| M5 | Facilitatory | Reduced potentiation in M5 KO |
Source: Data compiled from Zhang et al. (2002). frontiersin.org
Glutamate: this compound interacts with the glutamate system at multiple levels. It has been shown to directly potentiate ion currents mediated by N-methyl-D-aspartate (NMDA) receptors, a major subtype of ionotropic glutamate receptors. nih.gov In studies on the rat sensorimotor cortex, a brief application of this compound induced a long-lasting depression (LTD) of neuronal responses that were evoked by both acetylcholine and glutamate. This suggests that muscarinic activation can profoundly modulate synaptic efficacy in circuits that utilize glutamate. Furthermore, activation of M1 muscarinic receptors has been reported to be neuroprotective against glutamate-induced apoptosis in retinal neurons.
Cannabinoid: A functional crosstalk exists between the cholinergic and endocannabinoid systems. The activation of muscarinic acetylcholine receptors by agonists can enhance the release of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), in brain regions like the hippocampus. nih.gov These endocannabinoids then act as retrograde messengers, traveling from the postsynaptic neuron back to the presynaptic terminal, where they bind to cannabinoid type 1 (CB1) receptors. This binding typically leads to a suppression of neurotransmitter release from that terminal, which can be either GABA or glutamate. Therefore, a muscarinic agonist like this compound can indirectly modulate synaptic transmission by triggering the release of endocannabinoids, which in turn fine-tune the activity of both inhibitory and excitatory circuits. nih.gov
Synthetic Strategies and Structure Activity Relationship Sar Studies of Oxotremorine M and Analogues
Academic Synthetic Methodologies for Oxotremorine (B1194727) M and its Derivatives
The synthesis of Oxotremorine M and its analogues has been a subject of considerable interest in medicinal chemistry, leading to the development of various synthetic routes. These methodologies are crucial for generating diverse compounds for pharmacological evaluation and for introducing structural modifications to probe receptor interactions.
A common synthetic approach to oxotremorine-like compounds involves the coupling of a substituted pyrrolidone moiety with a propargyl group, which is subsequently functionalized with a desired amino group. For instance, a general synthesis can start with 2-pyrrolidone, which is N-alkylated with a propargyl halide. The terminal alkyne is then subjected to a Mannich-type reaction with paraformaldehyde and a secondary amine to introduce the amino functionality. Quaternization of the tertiary amine with an alkyl halide, typically methyl iodide, yields the final quaternary ammonium (B1175870) salt, such as this compound.
Variations of this fundamental scheme have been employed to create a wide array of analogues. For example, different N-substituted pyrrolidones and various secondary amines can be utilized to modify the two key regions of the molecule. Furthermore, alternative coupling strategies and methods for introducing the acetylenic spacer have been explored to improve yields and expand the chemical space of accessible analogues. nih.gov
Stereoselective Synthesis Approaches
The introduction of chiral centers into this compound analogues has been a key strategy to investigate the stereochemical requirements of muscarinic receptors and to develop more selective ligands. While this compound itself is achiral, the synthesis of chiral analogues, particularly those with stereocenters in the pyrrolidone ring or on the side chain, has provided valuable insights.
Stereoselective synthesis of such analogues often begins with a chiral starting material. For example, enantiomerically pure 5-substituted-2-pyrrolidones can be used as precursors. These chiral lactams can be prepared through various asymmetric synthesis methods or derived from the chiral pool, such as from L-glutamic acid. The subsequent alkylation and functionalization steps are then carried out while preserving the stereochemical integrity of the chiral center.
One study detailed the synthesis of the enantiomers of three 5-methyl-2-pyrrolidone analogues of oxotremorine. Current time information in Одинцовский городской округ, RU. The stereoselectivity of muscarinic receptors was demonstrated by the significant differences in potency between the (R)- and (S)-enantiomers. Current time information in Одинцовский городской округ, RU.nih.gov This highlights the importance of stereochemistry in the interaction with the receptor and underscores the utility of stereoselective synthesis in designing more specific muscarinic agents.
Radiolabeling Strategies for Receptor Imaging and Autoradiography ([3H]Oxotremorine-M)
Radiolabeled ligands are indispensable tools for studying receptor distribution, density, and binding kinetics. [3H]Oxotremorine-M, the tritiated form of this compound, has been extensively used in receptor binding assays and autoradiography to characterize muscarinic receptors in various tissues, particularly in the brain and heart. nih.govtaylorandfrancis.commoravek.com
The synthesis of [3H]Oxotremorine-M typically involves the catalytic reduction of a suitable precursor with tritium (B154650) gas (T₂). A common strategy is to synthesize a precursor containing a double or triple bond that can be readily hydrogenated. For instance, a precursor with an additional unsaturation in the butynyl chain can be prepared and subsequently reduced with tritium to introduce the radiolabel. Another approach involves the use of a halogenated precursor, where the halogen is replaced by tritium via catalytic dehalogenation. The resulting [3H]Oxotremorine-M is then purified to a high radiochemical purity for use in binding studies. moravek.com These radiolabeling techniques provide a sensitive method for quantifying muscarinic receptors and for assessing the affinity of unlabeled ligands through competition binding assays. nih.govnih.gov
Elucidation of this compound Pharmacophore and Key Structural Features
The pharmacophore of a drug molecule represents the essential spatial arrangement of functional groups required for its biological activity. For this compound and its analogues, the key pharmacophoric elements for muscarinic receptor activation have been elucidated through extensive SAR studies. nih.gov
The generally accepted pharmacophore for muscarinic agonists, including this compound, consists of:
A cationic head: The quaternary ammonium group in this compound is a crucial feature for high-affinity binding to the anionic site of the muscarinic receptor. This interaction is primarily electrostatic.
A hydrogen bond acceptor: The carbonyl oxygen of the pyrrolidone ring is believed to act as a hydrogen bond acceptor, interacting with a corresponding hydrogen bond donor residue in the receptor binding pocket.
A specific spatial arrangement: The relative positions of the cationic head and the hydrogen bond acceptor, dictated by the rigid acetylenic spacer, are critical for proper orientation within the receptor binding site and subsequent activation.
Studies have shown that the trimethylammonium group is optimal for maximal muscarinic activity. nih.gov The distance between the quaternary nitrogen and the lactam ring is also a critical determinant of activity.
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effects of these changes on its biological activity. For this compound, these investigations have been instrumental in understanding the structural requirements for muscarinic receptor binding and activation.
Impact of Structural Modifications on Receptor Affinity and Selectivity
Modifications to various parts of the this compound scaffold have been shown to significantly impact its affinity for muscarinic receptor subtypes (M1-M5).
Modification of the Quaternary Ammonium Group: Altering the substituents on the nitrogen atom generally leads to a decrease in affinity. For instance, replacing the methyl groups with larger alkyl groups often results in reduced potency. However, some tertiary amine analogues of this compound retain significant activity.
Modification of the Pyrrolidone Ring: Changes to the lactam ring can influence both affinity and selectivity. The introduction of substituents on the pyrrolidone ring can lead to analogues with altered pharmacological profiles. For example, replacing the pyrrolidone ring with other heterocyclic systems has been explored to develop subtype-selective ligands.
Modification of the Acetylenic Linker: The length and rigidity of the linker between the pyrrolidone ring and the amino group are critical. Shortening or lengthening the butynyl chain can decrease affinity, highlighting the importance of the specific spatial separation of the key pharmacophoric elements.
| Compound | Modification | M1 Affinity (pKi) | M2 Affinity (pKi) | M3 Affinity (pKi) | Reference |
|---|---|---|---|---|---|
| This compound | Parent Compound | 5.6 | 6.5 | 6.1 | |
| Analogue 1 | Replacement of pyrrolidone with isoxazole (B147169) | 5.2 | 5.8 | 5.5 | nih.gov |
| Analogue 2 | N-diethyl instead of N-trimethyl | 4.9 | 5.5 | 5.2 | nih.gov |
| Analogue 3 | Methyl substitution on pyrrolidone | 5.8 | 6.7 | 6.3 | Current time information in Одинцовский городской округ, RU. |
Influence of Chemical Modifications on Intrinsic Efficacy
Intrinsic efficacy refers to the ability of a ligand to activate a receptor once it is bound. For this compound analogues, chemical modifications can modulate their activity from full agonists to partial agonists or even antagonists.
Quaternary vs. Tertiary Amines: Quaternization of the nitrogen atom generally leads to higher intrinsic efficacy, with many quaternary ammonium compounds acting as full agonists. The corresponding tertiary amines are often partial agonists or have lower efficacy.
Substituents on the Aromatic Ring (in analogues): In more complex analogues where the pyrrolidone ring is replaced by an aromatic system, the nature and position of substituents on the aromatic ring can dramatically influence efficacy. Electron-withdrawing or electron-donating groups can tune the agonist/antagonist profile of the compound.
Hybrid Compounds: The creation of hybrid molecules, for instance by linking the this compound pharmacophore to a fragment of a known muscarinic antagonist, has led to compounds with mixed pharmacological profiles, including partial agonism and biased signaling.
| Compound | Modification | Receptor | Intrinsic Efficacy (relative to Carbachol) | Reference |
|---|---|---|---|---|
| This compound | Parent Compound | M1 | Full Agonist | nih.gov |
| Analogue 4 | Tertiary amine analogue of this compound | M1 | Partial Agonist | nih.gov |
| Analogue 5 | Replacement of pyrrolidone with a substituted isoxazole | M2 | Partial Agonist | nih.gov |
| Analogue 6 | N-benzyl instead of N-trimethyl | M3 | Antagonist | nih.gov |
Development of Conformationally Restricted Analogues
Detailed research findings on the synthesis and structure-activity relationships of conformationally restricted analogues specifically derived from this compound are not extensively available in publicly accessible scientific literature. The strategy of introducing conformational rigidity, for instance, through the incorporation of cyclopropane (B1198618) rings or other cyclic systems to lock the flexible butynyl chain of this compound into a specific bioactive conformation, is a recognized approach in medicinal chemistry to enhance potency and selectivity. However, specific examples of the application of this strategy to this compound, including synthetic schemes and detailed pharmacological evaluations, are not prominently documented in the reviewed sources. General methodologies for the synthesis of cyclopropane-containing compounds exist, but their direct application to the this compound scaffold has not been detailed.
Design and Synthesis of Novel Muscarinic Ligands Based on this compound Scaffold
The this compound scaffold has served as a valuable template for the design and synthesis of novel muscarinic ligands through various medicinal chemistry strategies, including scaffold hopping and the development of hybrid molecules. These approaches aim to modulate the pharmacological profile, improve selectivity for specific muscarinic receptor subtypes, and explore different modes of receptor interaction.
One prominent strategy involves the bioisosteric replacement of the pyrrolidine (B122466) ring of this compound with other heterocyclic systems. This approach, often referred to as scaffold hopping, has led to the discovery of novel ligands with diverse pharmacological properties. For instance, a series of heterocyclic analogues where the pyrrolidine moiety was replaced by a 2-methylimidazole (B133640) or a 2-methyl-3-alkylimidazolium ring have been synthesized and evaluated. researchgate.net This modification was found to shift the pharmacological profile from full agonism towards partial agonism or even antagonism.
In a specific study, a set of novel heterocyclic ligands structurally related to oxotremorine were designed and synthesized, where the pyrrolidine ring was substituted with isoxazole moieties. drugbank.comresearchgate.net The resulting compounds exhibited a range of activities at muscarinic receptor subtypes. For example, the 3-butynyloxy-5-methylisoxazole trimethylammonium salt was identified as a potent, non-selective muscarinic agonist, while its 5-phenyl analogue acted as a muscarinic antagonist with slight selectivity for the M1 subtype. drugbank.comresearchgate.net
Further modifications on the this compound scaffold have involved the synthesis of both non-quaternized and quaternized derivatives. nih.gov These studies have shown that such modifications can lead to compounds with potent, non-selective muscarinic activity, in some cases exceeding the potency of the parent compounds. nih.gov Functional selectivity was also observed in some instances, with one oxotremorine-like derivative behaving as a mixed M3-agonist/M1-antagonist. nih.gov
Another innovative approach has been the design of hybrid-type allosteric modulators. This involves chemically linking the acetylenic fragment of this compound, responsible for orthosteric binding, with moieties known to act as subtype-selective allosteric antagonists. nih.govcapes.gov.brscispace.com These hybrid ligands are designed to interact with both the primary binding site and an allosteric site on the muscarinic receptor, potentially leading to unique pharmacological profiles and improved receptor subtype selectivity.
The synthesis of these novel ligands often involves multi-step reaction sequences. For example, the creation of bitopic ligands using the this compound scaffold as the orthosteric component involves the initial synthesis of the tertiary base of this compound from 2-pyrrolidinone (B116388) and propargyl bromide, followed by a Mannich reaction. nih.gov This intermediate is then reacted with a brominated spacer attached to an allosteric moiety. nih.gov
The structure-activity relationship (SAR) studies of these novel ligands have provided valuable insights for the rational design of new muscarinic agents. For example, in a series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine analogues, the length of the alkoxy side chain was found to be a critical determinant of potency and selectivity. nih.gov A U-shaped relationship was observed between the chain length and receptor binding affinity, with butoxy and pentyloxy substituents showing optimal activity. nih.gov
Below are interactive data tables summarizing the findings for some of the novel muscarinic ligands based on the this compound scaffold.
Table 1: Pharmacological Profile of Heterocyclic Analogues of Oxotremorine
| Compound ID | Heterocyclic Replacement | Receptor Subtype(s) | Activity Profile | Reference |
| 7 | 3-Butynyloxy-5-methylisoxazole trimethylammonium | M1, M2, M3 | Potent, non-selective agonist | drugbank.comresearchgate.net |
| 12 | 5-Phenyl analogue of Compound 7 | M1, M2, M3 | M1-selective antagonist | drugbank.comresearchgate.net |
| 21 | Piperidine ring analogue | M1, M2, M3 | M1 antagonist/M2 partial agonist/M3 full agonist | drugbank.comresearchgate.net |
| 22 | Quaternary ammonium salt of Compound 21 | M1, M2, M3 | M2-selective agonist | drugbank.comresearchgate.net |
| 8a | 2-Methylimidazole | Muscarinic Receptors | Partial Agonist | researchgate.net |
| 8b | 2-Methyl-3-alkylimidazolium | Muscarinic Receptors | Antagonist | researchgate.net |
Table 2: Structure-Activity Relationship of 3-(1,2,5-Thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridine Analogues
| Compound ID | Alkoxy Chain Length | M1 Receptor Activity (pIC50) | M2 Receptor Activity (pIC50) | Reference |
| 5d | Butoxy | High | Moderate | nih.gov |
| 5e | Pentyloxy | Moderate | High | nih.gov |
Advanced Methodologies in Oxotremorine M Research
In Vitro Pharmacological Assays
In vitro assays form the cornerstone of research into Oxotremorine (B1194727) M's interaction with its molecular targets, providing detailed insights into its binding affinity, functional efficacy, and effects on cellular physiology.
Radioligand Binding Assays (Saturation and Competition Studies)
Radioligand binding assays are fundamental in characterizing the affinity of Oxotremorine M for muscarinic acetylcholine (B1216132) receptors (mAChRs). In these assays, a radioactively labeled compound (radioligand) is used to quantify the binding of other molecules to a specific receptor.
Saturation binding studies are employed to determine the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. For instance, tritiated this compound ([³H]Oxotremorine-M) has been used as an agonist radioligand to specifically label M2 muscarinic receptors. A Scatchard analysis of [³H]Oxotremorine-M binding in rat inferior collicular slices revealed a single binding site with a dissociation constant (Kd) of 1.9 nM and a receptor density (Bmax) of 1.4 pmol/mg protein. nih.gov
Competition binding assays are utilized to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a radioligand from the receptor. A common approach involves using the radiolabeled antagonist [³H]-N-methylscopolamine (NMS) and the agonist [³H]-Oxotremorine M. The ratio of a compound's potency in displacing [³H]NMS versus [³H]Oxo-M (the NMS/Oxo-M ratio) serves as an index of its efficacy at cortical muscarinic receptors. nih.govnih.gov Full agonists demonstrate a high NMS/Oxo-M ratio, while antagonists have a ratio close to unity. nih.gov Oxotremorine itself displays a high ratio, indicative of its strong agonist properties. nih.gov
Table 1: Radioligand Binding Data for this compound
| Parameter | Value | Tissue/System | Reference |
|---|---|---|---|
| Kd ([³H]Oxotremorine-M) | 1.9 nM | Rat Inferior Colliculus | nih.gov |
| Bmax ([³H]Oxotremorine-M) | 1.4 pmol/mg protein | Rat Inferior Colliculus | nih.gov |
Functional Assays for Receptor Activation
Functional assays measure the biological response initiated by the binding of an agonist like this compound to its receptor. These assays are critical for determining the efficacy and potency of the compound.
[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins, a key step in the signaling cascade of G-protein coupled receptors (GPCRs) like mAChRs. When an agonist binds to the receptor, it promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a direct measure of receptor activation. Studies have used this method to show that Oxotremorine-M stimulates [³⁵S]GTPγS binding to Gαq/11 subunits in the hippocampus, and this stimulation can be altered in aging. researchgate.net This technique allows for the quantification of G-protein activation as a direct functional consequence of receptor occupancy. researchgate.net
Calcium Mobilization Assays: Activation of certain muscarinic receptor subtypes (M1, M3, M5) leads to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]i). Calcium mobilization assays utilize fluorescent dyes that bind to calcium, with the resulting fluorescence intensity being proportional to the [Ca²⁺]i. These assays have been used to demonstrate that this compound can induce phosphoinositide hydrolysis, a process upstream of calcium release. caymanchem.com The concentration of this compound required to produce a half-maximal response (EC50) in these assays indicates its potency.
Reporter Gene Assays: In this methodology, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. When this compound activates the receptor and its downstream pathway, the reporter gene is transcribed, and the resulting protein product can be easily quantified. This allows for a high-throughput method to screen for agonist activity.
Table 2: Functional Efficacy of this compound
| Assay | Effect | EC50/IC50 | System | Reference |
|---|---|---|---|---|
| Phosphoinositide Hydrolysis | Agonist | 0.36 µM (WT), 0.52 µM (M2 KO), 1.62 µM (M3 KO), 1.48 µM (M2/M3 KO) | Mouse Ileum | caymanchem.com |
| M4-induced Ca²⁺ Current Inhibition | Agonist | 0.14 µM | NG108-15 Cells | caymanchem.com |
| KCNQ2/3 K⁺ Current Inhibition | Inhibitor | 1.1 µM | Xenopus Oocytes (expressing M1 receptors) | caymanchem.com |
Electrophysiological Techniques (Patch-Clamp Recordings in Neurons)
Electrophysiological techniques, particularly patch-clamp recordings, provide a direct measure of how this compound affects the electrical properties of individual neurons. The whole-cell patch-clamp configuration allows for the recording of ion channel currents in response to drug application.
Research using this technique on acutely dissociated adult rat intracardiac neurons has shown that this compound reversibly inhibits voltage-activated Ca²⁺ channel currents. nih.gov This inhibition was found to be concentration-dependent, with a half-maximal inhibitory concentration (IC50) of 40.8 nM and a maximal inhibition of 75.9%. nih.gov The study also demonstrated that this effect was mediated by M2 muscarinic receptors and involved a G-protein-dependent pathway. nih.gov Such studies are crucial for understanding the impact of this compound on neuronal excitability and synaptic transmission at the molecular level.
Receptor Autoradiography and Immunohistochemistry
These imaging techniques are used to visualize the distribution and localization of muscarinic receptors within the brain.
Receptor Autoradiography: This method involves incubating thin brain slices with a radiolabeled ligand, such as [³H]Oxotremorine-M, which specifically binds to M2 receptors. nih.gov The slices are then exposed to a film or a sensitive phosphor imaging plate, which creates an image showing the density and distribution of the receptors. fz-juelich.de Autoradiographic studies have revealed that M2 receptors, labeled by [³H]Oxotremorine-M, are present throughout the rat brain, with particularly high concentrations in regions containing cholinergic cell bodies and projection areas. nih.gov This suggests that M2 receptors may act as autoreceptors on cholinergic neurons. miami.edu
Immunohistochemistry: This technique uses antibodies that specifically recognize and bind to different muscarinic receptor subtypes (e.g., M1, M2). The antibodies are tagged with a fluorescent marker or an enzyme that produces a colored precipitate, allowing for the visualization of the receptor's location within the cellular and subcellular compartments of neurons. researchgate.net While not directly using this compound, immunohistochemistry complements autoradiography by providing high-resolution images of receptor localization, confirming which cells and which parts of those cells (e.g., soma, dendrites) express the receptors that this compound acts upon.
Cell Viability and Neurite Length Assays
These assays are critical for investigating the potential neuroprotective and neurotrophic effects of this compound.
Cell Viability Assays: These assays, such as the MTT test, measure the metabolic activity of cells, which is an indicator of their health and survival. In a cellular model of Alzheimer's disease using differentiated SH-SY5Y neuroblastoma cells, treatment with this compound was shown to enhance cell survival in the presence of the toxic amyloid-β peptide. nih.govnih.govresearchgate.net
Neurite Length Assays: The growth and extension of neurites are crucial for neuronal development and connectivity. The effects of this compound on neurite outgrowth can be quantified using imaging techniques. Studies have demonstrated that this compound treatment significantly increases the length of the major neurite in a time-dependent manner in differentiated SH-SY5Y cells. nih.govnih.govresearchgate.net This suggests a neurotrophic role for the compound.
In Vivo Animal Model Methodologies
To understand the physiological and behavioral effects of this compound in a complex living system, researchers utilize various animal models. These models are indispensable for assessing the compound's integrated effects and its potential for treating complex neurological disorders.
In studies relevant to Alzheimer's disease, this compound has been investigated in rat models where amyloid-β peptide is injected into the hippocampus to mimic aspects of the disease's pathology. unipa.it In these models, researchers assess the ability of this compound to counteract the induced oxidative stress, neuroinflammation, and cognitive deficits. nih.govunipa.it
Furthermore, Oxotremorine is known to induce tremor, ataxia, and spasticity, symptoms that resemble those of Parkinsonism. wikipedia.org This has led to its use as a pharmacological tool in animal models to screen for and characterize potential anti-Parkinsonian drugs. wikipedia.org In these studies, the ability of a test compound to antagonize the motor effects of this compound is evaluated.
Microdialysis for Neurotransmitter Release Monitoring
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This methodology has been instrumental in understanding how this compound modulates neurochemical systems.
Research has utilized microdialysis to investigate the interplay between the cholinergic and dopaminergic systems. For example, studies have shown that M4 muscarinic receptor positive allosteric modulators can affect the dopaminergic system in the prefrontal cortex when administered with an inactive dose of oxotremorine. pnas.orgpnas.org Fast-scan cyclic voltammetry, a related electrochemical technique, has been used to reveal that Oxotremorine-M's inhibitory effect on dopamine (B1211576) release is mediated indirectly through M2 or M4 receptors on cholinergic interneurons. nih.gov Microdialysis studies have also been employed to monitor how dopamine loss, as seen in models of Parkinson's disease, affects acetylcholine release in the striatum. nih.govbiorxiv.org These studies clarify the complex presynaptic control exerted by muscarinic receptors on neurotransmitter release.
Electrophysiological Recordings in Freely Moving Animals (e.g., EEG)
Electrophysiological techniques, particularly electroencephalography (EEG) in freely moving animals, provide real-time information about the electrical activity of the brain. These methods are used to study how this compound affects neuronal network activity, brain states, and pathological conditions like seizures.
Studies have used surface EEG recordings to characterize seizure activity, noting that cholinergic activation can induce epileptic-like episodes. nih.gov In research on dystonia models, local field potential recordings were performed in awake mice in an open-field environment before and after this compound administration to study evoked responses in the cerebello-thalamic pathways. biorxiv.org In vitro slice electrophysiology complements these findings, showing that this compound induces a strong and persistent membrane depolarization and sustained neuronal discharge in pyramidal cells of the piriform cortex, a mechanism that could underlie its pro-convulsant effects. jneurosci.org
Neuroimaging Techniques (e.g., PET/SPECT with radiolabeled ligands, if applicable as research tool)
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive neuroimaging techniques that allow for the visualization and quantification of receptor distribution and occupancy in the living brain. While this compound itself is not typically used as a radiolabeled imaging agent, it plays a vital role as a reference compound in the development and characterization of novel PET and SPECT ligands for muscarinic receptors.
The development of selective PET tracers for the M1 muscarinic receptor, a key target in cognitive disorders, relies on foundational in vitro binding assays. acs.org In these assays, radiolabeled forms like [³H]Oxotremorine-M are used to determine the binding affinities and selectivities of new potential imaging agents. pnas.orgpnas.org For example, the validation of a novel M1-selective PET tracer involved using this compound as a reference agonist to determine its potency and efficacy in functional assays before advancing to in vivo imaging. researchgate.net These foundational studies are critical for ensuring that a new PET ligand has the desired pharmacological profile to accurately report on its target in the brain. researchgate.net
Computational Approaches
Computational methodologies have become indispensable in modern drug discovery and molecular pharmacology, providing insights that are often inaccessible through experimental techniques alone. For this compound, these approaches have been used to model its interaction with muscarinic receptors in atomic detail.
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method has been widely applied to study the interaction of this compound with muscarinic acetylcholine receptors (mAChRs).
Several studies have performed molecular docking of this compound to the M1 mAChR. mdpi.com These simulations have identified the binding pose of this compound within the highly conserved orthosteric binding site. mdpi.comresearchgate.net The calculated binding affinity of Oxotremorine-M to the M1-mAChR has been compared to that of other known ligands. researchgate.net Docking studies also reveal the key amino acid residues that stabilize the compound's binding, such as interactions with tyrosine and tryptophan residues within the binding pocket. researchgate.net This information is critical for structure-based drug design, aiming to develop new ligands with improved selectivity and efficacy. nih.gov Furthermore, the known structure and binding mode of this compound can be used as a template in ligand-based virtual screening to identify novel molecules with potentially similar activity from large chemical databases. nih.govacs.org
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, revealing conformational changes in the receptor over time that are essential for its activation and signaling.
MD simulations have been used to investigate the conformational changes within the human M1 mAChR in response to the binding of agonists like this compound. mdpi.com These simulations help to characterize the early activation events and the network of interactions within the receptor that transduce the binding signal to the intracellular G-protein binding site. mdpi.comnih.gov By simulating the dynamic behavior of the this compound-receptor complex, researchers can gain a deeper understanding of the molecular determinants of agonist efficacy and the mechanisms of allosteric modulation. nih.govnih.gov
| Computational Method | Receptor Target | Key Findings | Citations |
| Molecular Docking | M1 mAChR | Predicts binding pose in the orthosteric site; identifies key interacting amino acid residues (e.g., Tyr-106, Trp-157, Tyr-381, Tyr-408). | mdpi.comresearchgate.netnih.gov |
| Molecular Dynamics | M1, M2 mAChR | Characterizes conformational changes upon agonist binding; elucidates mechanisms of receptor activation and allosteric modulation. | mdpi.comnih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to delineate the mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of this compound and related muscarinic agonists, QSAR studies are instrumental in understanding how modifications to the molecular structure influence affinity and efficacy at muscarinic acetylcholine receptors. nih.govnih.gov The primary objective is to develop a statistically robust model that can predict the biological activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process.
The table below illustrates the principle of a QSAR study on hypothetical this compound analogs, where changes in structural descriptors are correlated with receptor affinity.
Table 1: Illustrative QSAR Data for Hypothetical this compound Analogs
Oxotremorine M As a Research Tool and Its Contribution to Cholinergic Science
Development of Animal Models for Cholinergic Dysfunction
Tremor Models for Investigating Basal Ganglia Disorders
The chemical compound Oxotremorine (B1194727) and its parent compound, tremorine, have been instrumental in developing animal models to study basal ganglia disorders, particularly those involving tremor, such as Parkinsonism. wikipedia.orgresearchgate.net Administration of oxotremorine to rodents induces a characteristic set of symptoms including tremor, ataxia (lack of voluntary coordination of muscle movements), and spasticity, which mimic the motor deficits seen in Parkinson's disease. wikipedia.org This has established oxotremorine as a key pharmacological tool for creating tremor models. wikipedia.orgresearchgate.net
These models are valuable for investigating the underlying pathophysiology of tremors and for the preclinical screening of potential anti-Parkinsonian drugs. wikipedia.org The tremor induced by oxotremorine is linked to its activity as a potent, non-selective muscarinic acetylcholine (B1216132) receptor agonist. taylorandfrancis.com By activating these receptors, it creates a state of cholinergic overactivity, which is thought to contribute to the motor symptoms observed.
Research using these models has contributed to the "dimmer-switch" theory of tremor generation, which posits that the basal ganglia act as a "switch" to initiate the tremor, while the cerebellum modulates its amplitude and rhythmicity. nih.gov While dopamine (B1211576) depletion is a hallmark of Parkinson's disease, leading to bradykinesia, the consistent induction of rest tremor in dopamine-depleted animal models can be challenging. nih.gov Pharmacological models using agents like oxotremorine provide a reliable method to specifically induce and study tremor, highlighting the role of the cholinergic system in the expression of this motor symptom. wikipedia.orgnih.gov The interaction between the dopaminergic and cholinergic systems is a critical area of investigation, and these animal models provide a platform to explore how cholinergic hyperactivity, induced by oxotremorine, contributes to the motor deficits seen in dopamine-depleted states.
Cognitive Impairment Models for Neurodegenerative Disease Research
Oxotremorine M has been pivotal in the development of cellular and animal models for studying cognitive impairment, particularly in the context of Alzheimer's disease (AD). nih.govnih.gov AD is a complex neurodegenerative disorder characterized by the formation of senile plaques and neurofibrillary tangles, but also involves significant oxidative stress, neuroinflammation, and cholinergic dysfunction. nih.govnih.gov this compound, as a non-selective muscarinic acetylcholine receptor (mAChR) agonist, is used to probe the effects of cholinergic stimulation in models of AD-related pathology. nih.govnih.gov
In one key in vitro model, differentiated SH-SY5Y neuroblastoma cells are exposed to the amyloid-beta (Aβ) peptide (specifically Aβ1-42), which is a primary component of the amyloid plaques found in AD brains. nih.gov This exposure induces neurotoxic damage, including decreased cell viability, DNA fragmentation, and neurite atrophy, thereby mimicking aspects of AD pathology at a cellular level. nih.gov
Research using this model has demonstrated the neuroprotective potential of this compound. Studies have shown that treatment with this compound can:
Enhance cell survival and increase neurite length in the presence of toxic Aβ peptide. nih.gov
Counteract DNA fragmentation induced by Aβ exposure. nih.gov
Block oxidative stress and mitigate mitochondrial dysfunction, which are key pathological features of AD. nih.govnih.gov
These findings from cellular models suggest that by activating mAChRs, this compound can modulate several downstream pathways involved in neuronal survival and response to stress. nih.govnih.gov This makes it an invaluable tool for preclinical research aimed at identifying multi-target therapeutic strategies for neurodegenerative diseases like AD, moving beyond simple symptomatic treatment to potentially disease-modifying interventions. nih.govnih.gov
Models for Dystonia Pathogenesis
Information on the specific use of this compound in the development of animal models for dystonia pathogenesis is not available in the provided search results. Existing animal models of dystonia tend to focus on genetic mutations, other pharmacological agents like kainate, or toxin-induced methods. emory.edufrontierspartnerships.orgnih.gov
Elucidation of Muscarinic Receptor Subtype Roles in Physiological and Pathological States
This compound, as a non-selective muscarinic agonist, has been a critical pharmacological tool for differentiating the roles of the five muscarinic receptor subtypes (M1-M5). taylorandfrancis.comnih.gov Its utility lies in its ability to activate multiple receptor subtypes, allowing researchers to parse out individual subtype functions through the concurrent use of selective antagonists or in studies using knockout mice lacking specific receptors. nih.govmedchemexpress.comnih.gov
M1 Receptors: The potentiation of NMDA receptor responses by this compound is a key area of study, particularly for its implications in learning and memory. nih.gov This effect is largely attributed to M1 receptor activation and can be blocked by the general muscarinic antagonist atropine. nih.gov Studies on cells co-expressing M1 and NMDA receptors show that this compound enhances NMDA receptor-mediated currents, a crucial process for synaptic plasticity. nih.gov Furthermore, in models of Alzheimer's disease, the neuroprotective effects of this compound against Aβ-induced toxicity, such as maintaining mitochondrial membrane potential, are linked to M1 receptor activation. nih.gov
M2 and M4 Receptors: These subtypes are recognized as autoreceptors that inhibit acetylcholine (ACh) release. In studies of the mouse ileum, both M2 and M4 receptors were found to mediate muscarinic autoinhibition of ACh release from myenteric neurons. nih.gov In M2/M4 double knockout mice, the autoinhibitory effect was absent, demonstrating the compensatory and combined roles of these receptors. nih.gov In striatal medium spiny neurons (MSNs), this compound's effects on DARPP-32 phosphorylation, a key signaling molecule in dopamine pathways, are critically mediated by M4 receptors. nih.gov This highlights the M4 receptor's role in modulating dopamine signaling, suggesting it as a potential target for conditions like Parkinson's disease. nih.gov
M3 Receptors: The role of M3 receptors in secretion has been investigated using this compound. In pancreatic islet cells, this compound potentiates glucose-induced insulin (B600854) secretion, an effect attributed to the activation of the M3 subtype. nih.gov This action was sensitive to M3-preferring antagonists. nih.gov In contrast, some studies show that while this compound stimulates robust PIP2 hydrolysis (a key second messenger pathway) via M1 receptors, its precursor, oxotremorine, does not induce significant PIP2 hydrolysis through overexpressed M3 receptors, despite causing Ca2+ mobilization. nih.gov This suggests a biased agonism, where the cellular response depends on the specific receptor subtype and the signaling pathway being measured.
M5 Receptors: M5 receptors are less understood but are known to be expressed on dopamine neurons in the ventral tegmental area and substantia nigra, suggesting a role in modulating dopamine transmission. nih.govbiorxiv.org Studies using this compound in mouse models have helped to characterize the M5-dependent potentiation of dopamine release in the nucleus accumbens. biorxiv.org Research has also noted that some partial agonists, like oxotremorine, can be more efficacious at activating M5 receptors compared to M1 and M3 receptors in certain assays, suggesting distinct G-protein coupling mechanisms. nih.gov Interestingly, in some contexts, prolonged exposure to agonists like xanomeline (B1663083) can lead to long-term antagonism at M5 receptors, a feature not typically associated with this compound. researchgate.net
Insights into Cholinergic Contributions to Brain Disorders (Pre-clinical Understanding)
The use of this compound in preclinical models has significantly advanced our understanding of the cholinergic system's role in various brain disorders. taylorandfrancis.comnih.gov
In the field of neurodegenerative diseases , particularly Alzheimer's disease (AD), this compound has been instrumental. taylorandfrancis.comnih.gov The cholinergic hypothesis of AD posits that a decline in cholinergic neurotransmission contributes to cognitive deficits. This compound allows researchers to simulate enhanced cholinergic activity in disease models. taylorandfrancis.com Studies using cellular models of AD, where neurons are exposed to amyloid-β peptide, have shown that this compound exerts neuroprotective effects. taylorandfrancis.comnih.gov It enhances cell survival, promotes neurite growth, and counteracts oxidative stress and mitochondrial damage. taylorandfrancis.comnih.gov These findings support the idea that stimulating muscarinic receptors can be a valid therapeutic strategy, not just for symptomatic relief but potentially for modifying the disease course by protecting neurons from toxic insults. taylorandfrancis.comnih.gov
This compound has also provided insights into disorders involving dopamine dysregulation , such as schizophrenia and Parkinson's disease. Its parent compound, oxotremorine, is known to produce antipsychotic-like effects in animal models. wikipedia.org Research comparing the effects of the M1/M4 preferring agonist xanomeline to other antipsychotics suggests that muscarinic agonists can offer a novel therapeutic approach for psychosis. researchgate.net In the striatum, this compound's modulation of the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) via M4 receptors points to a direct link between the cholinergic and dopaminergic systems. nih.gov This interaction is critical for understanding the pathophysiology of movement disorders like Parkinson's disease, where a balance between acetylcholine and dopamine is essential for motor control. nih.gov
Furthermore, research into the behavioral effects of this compound has shed light on its role in modulating anxiety and stress responses. Administration of this compound has been shown to ameliorate stress-induced anxiety-like behavior in rats, partly by restoring levels of neurotrophic factors and inhibiting neuroinflammatory responses in the brain. nih.gov
Comparative Pharmacology with Other Muscarinic Agonists and Antagonists
This compound is classified as a potent, non-selective, full agonist at muscarinic acetylcholine receptors. taylorandfrancis.com Its pharmacological profile is often benchmarked against other muscarinic ligands to understand receptor function and to characterize novel compounds.
In radioligand binding assays, [3H]Oxotremorine-M is a standard tool used to label the high-affinity state of muscarinic receptors. taylorandfrancis.com The ability of other compounds to displace [3H]Oxotremorine-M is indicative of their own agonist activity. Full agonists like carbachol (B1668302) and muscarine (B1676868) are highly effective at this displacement, whereas partial agonists like pilocarpine (B147212) are weaker. taylorandfrancis.com
| Compound | Receptor Profile | Agonist/Antagonist | Key Comparative Findings |
| This compound | Non-selective Muscarinic | Full Agonist | Potent, full agonist used as a standard in binding and functional assays. taylorandfrancis.com Does not cross the blood-brain barrier. taylorandfrancis.com Directly potentiates NMDA receptors. nih.gov |
| Oxotremorine | Non-selective Muscarinic | Full Agonist | Tertiary amine precursor to this compound; crosses the blood-brain barrier to produce central effects like tremors. wikipedia.orgtaylorandfrancis.com |
| Carbachol | Non-selective Muscarinic | Full Agonist | A classical full agonist, often used as a positive control alongside this compound. nih.gov Shows similar potency and maximal effect to this compound in many assays. nih.gov |
| Pilocarpine | Muscarinic, M1/M3 selective | Partial Agonist | Exhibits significantly lower potency (estimated 1000x less) than this compound for inducing pupil constriction, despite similar binding affinities for M3R. nih.gov Acts as a partial agonist or even an antagonist depending on the cell type and signaling pathway. nih.gov |
| Xanomeline | M1/M4 Preferring | Agonist | A functionally selective agonist. researchgate.net Unlike this compound, xanomeline's effects are attenuated or absent in M1 and M4 receptor knockout mice, confirming its selectivity. iiab.me In contrast to this compound's direct potentiation of NMDA receptors, xanomeline does not share this direct mechanism. nih.gov |
| Atropine | Non-selective Muscarinic | Antagonist | A classical competitive antagonist used to block the effects of this compound and other muscarinic agonists, confirming that the observed effects are mediated through muscarinic receptors. nih.govnih.gov |
| Scopolamine (B1681570) | Non-selective Muscarinic | Antagonist | Another muscarinic antagonist used experimentally to induce cognitive deficits, which can then be studied for potential reversal by agonists like oxotremorine. researchgate.net |
A key structural difference influencing activity is the quaternary ammonium (B1175870) group in this compound and carbachol, which is absent in pilocarpine and oxotremorine. nih.gov This feature appears critical for certain downstream signaling events, such as robust PIP2 hydrolysis via the M3 receptor, which is stimulated by this compound but not by pilocarpine or oxotremorine. nih.gov Furthermore, the trimethyl ammonium moiety in this compound is suggested to be important for its unique ability to directly potentiate NMDA receptors, an effect not seen with its close analogue oxotremorine or the structurally distinct xanomeline. nih.gov This highlights that even among non-selective agonists, subtle structural differences can lead to significant functional distinctions.
Future Directions and Emerging Avenues in Oxotremorine M Research
Exploration of Allosteric Modulators of Oxotremorine (B1194727) M Action
The interaction between classic orthosteric agonists like Oxotremorine M and allosteric modulators at muscarinic acetylcholine (B1216132) receptors (mAChRs) represents a significant frontier in cholinergic research. Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, offering a mechanism to fine-tune receptor activity with greater subtype selectivity.
Research has focused on designing hybrid compounds that merge the structural features of orthosteric agonists with those of allosteric modulators. nih.govacs.org One such approach involved creating hybrid ligands containing the acetylenic fragment typical of Oxotremorine and this compound, combined with moieties known for selective allosteric antagonism. nih.govacs.orgscispace.comcapes.gov.br These hybrid molecules were found to exhibit allosteric properties, effectively altering the receptor's response to orthosteric binding. nih.govacs.org For instance, binding experiments on M2 receptors confirmed the allosteric action of these hybrids, and functional assays on M1-M3 receptors showed that attaching allosteric antagonist components could switch the nonselective agonist activity of the parent compound into a subtype-selective inhibitory action. nih.govacs.org
Positive allosteric modulators (PAMs) are of particular interest as they can enhance the affinity and/or efficacy of endogenous acetylcholine or synthetic agonists like this compound. pnas.orgresearchgate.net Studies using the M4 receptor PAM, LY2033298, demonstrated a significant potentiation of the binding of [3H]Oxotremorine-M in both engineered cell lines and rat striatal membranes, which are rich in M4 receptors. pnas.org Similarly, at the M1 receptor, PAMs such as benzyl (B1604629) quinolone carboxylic acid (BQCA) have been shown to potentiate agonist-induced responses. nih.gov This potentiation extends to crucial cellular processes like β-arrestin recruitment, which is involved in receptor desensitization and signaling. nih.gov The exploration of these interactions is critical, as allosteric modulation may offer a more nuanced approach to treating conditions like schizophrenia and Alzheimer's disease, where M1 and M4 receptors are key targets. pnas.orgnih.gov
| Modulator Type | Example/Study Focus | Observed Effect on this compound or Related Agonist Action | Receptor Subtype(s) |
| Hybrid Agonist-Antagonist | Hexamethonio-type hybrids with oxotremorine fragment | Switched nonselective agonist activity to subtype-selective antagonism. nih.govacs.org | M1, M2, M3 |
| Positive Allosteric Modulator (PAM) | LY2033298 | Robustly potentiated the specific binding of [3H]Oxotremorine-M. pnas.org | M4 |
| Positive Allosteric Modulator (PAM) | Benzyl quinolone carboxylic acid (BQCA) | Potentiates agonist-induced β-arrestin recruitment and signaling. nih.gov | M1 |
Investigation of Receptor Oligomerization and its Impact on this compound Efficacy
Evidence suggests that the agonist-specific effects and efficacy at M2 muscarinic receptors may be an intrinsic property of the receptor's tetrameric state, independent of G protein presence. researchgate.net Studies on purified M2 receptors reconstituted into phospholipid vesicles revealed that agonists could discern multiple affinity states, a heterogeneity that appears to arise from cooperative interactions between linked orthosteric sites within the oligomer. researchgate.net This intrinsic cooperativity within receptor oligomers could be a key determinant of the efficacy of agonists. nih.gov
For the M1 receptor, single-molecule fluorescence studies have shown that the receptor exists in a dynamic equilibrium between monomers and oligomers. nih.gov This balance is influenced by both the receptor's expression level and its activation state. nih.gov Crucially, the binding of orthosteric ligands, particularly agonists, was found to significantly promote the formation of M1R oligomers. nih.gov While some studies using the agonist carbachol (B1668302) showed no effect on the dimeric state of M1 and M2 receptors, others indicated that agonist treatment could increase the efficiency of receptor cross-linking, suggesting a conformational change within the oligomer upon activation. nih.gov The precise impact of this compound on the specific oligomeric arrangement and the resulting functional consequences remains a key area for future investigation. Understanding how agonist binding modulates the stoichiometry and conformation of receptor complexes will be crucial for interpreting its efficacy and downstream signaling effects.
Application of Optogenetics and Chemogenetics in Dissecting this compound-Mediated Circuitry
Dissecting the complex neural circuits that are modulated by this compound is fundamental to understanding its system-level effects. Optogenetics and chemogenetics are powerful, revolutionary tools that allow for the precise control of specific neuronal populations, offering unprecedented insight into circuit function. oatext.comnih.govyoutube.com
Optogenetics uses genetically encoded light-sensitive proteins (opsins) to control the activity of targeted neurons with high temporal and spatial precision. nih.govyoutube.com By delivering light to specific brain regions, researchers can activate or inhibit neurons that express particular muscarinic receptor subtypes. This would allow for a direct test of the causal relationship between the activity of cholinergic-receptive neurons in a given circuit and the behavioral or physiological outcomes observed with this compound administration. nih.gov For example, one could use optogenetics to mimic or block the effects of this compound on a specific pathway, such as the thalamostriatal projections involved in goal-directed action, to understand the compound's precise role in that circuit. researchgate.net
Chemogenetics employs genetically engineered receptors that are activated by specific, otherwise inert molecules. nih.gov A common chemogenetic system is the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). By expressing DREADDs in neurons that also express specific muscarinic receptors, researchers can selectively manipulate the activity of these cells. This approach can be used to replicate the excitatory or inhibitory effects of this compound on a particular cell type within a complex network, helping to deconstruct the compound's mechanism of action. nih.gov For instance, studies have already used the muscarinic agonist Oxotremorine-S to silence cholinergic interneurons, demonstrating a proof-of-concept for using chemical tools to probe circuit function related to goal-directed learning. researchgate.net Applying these sophisticated techniques will be instrumental in mapping the functional circuits underlying the diverse effects of this compound.
Integration of Omics Technologies (Genomics, Proteomics) in Cholinergic Research Using this compound
Omics technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), provide a systems-level view of the biological impact of a drug. unimi.itfrontiersin.orgmdpi.com Integrating these approaches into cholinergic research using this compound can uncover novel mechanisms, identify biomarkers of drug response, and reveal the global cellular adaptations to muscarinic receptor stimulation.
Genomics: Research has already shown that genetic background can influence the behavioral responses to oxotremorine. nih.gov Studies in different mouse strains revealed variations in the drug's effects on motor activity and body temperature, although the biochemical basis for these differences was not immediately obvious from measuring receptor levels or enzyme activities alone. nih.gov Future genomic studies, such as genome-wide association studies (GWAS) or transcriptomics (RNA sequencing), can identify the specific genes and signaling pathways that are differentially regulated following this compound exposure. This can provide a comprehensive map of the transcriptional changes that underlie the drug's effects and the adaptations that occur with its use. biorxiv.org
Proteomics: Proteomic analysis, often using mass spectrometry, can identify and quantify the entire set of proteins in a cell or tissue. frontiersin.org Applying proteomics to research models treated with this compound can reveal changes in the expression of receptors, G proteins, downstream signaling molecules, and other cellular machinery. This can help to build a more complete picture of the signaling cascades initiated by this compound and identify previously unknown protein-protein interactions or post-translational modifications that are critical for its action.
By combining these omics approaches, researchers can move beyond a single-target view of this compound's action and appreciate its effects on the entire cellular network. mdpi.com This integrative strategy is essential for understanding the multifaceted roles of cholinergic signaling in health and disease.
Understanding Long-Term Adaptations to this compound Exposure in Research Models
While the acute effects of this compound are well-documented, understanding the neuroplastic and adaptive changes that occur with prolonged or repeated exposure is critical, particularly for evaluating its potential as a research tool for chronic conditions. Long-term exposure to a receptor agonist can lead to adaptive responses such as receptor desensitization, downregulation, and alterations in gene expression and synaptic plasticity.
In a cellular model of Alzheimer's disease, prolonged treatment with this compound demonstrated significant neuroprotective effects. nih.govresearchgate.net It enhanced cell survival, increased the length of neurites, and counteracted the detrimental effects of amyloid-beta peptide, including oxidative stress and mitochondrial dysfunction. nih.govresearchgate.net These findings suggest that long-term muscarinic activation can induce beneficial adaptive changes in neurons.
Q & A
Q. How should Oxotremorine M stock solutions be prepared to ensure stability and solubility in experimental setups?
this compound exhibits limited aqueous solubility (8.33 mg/mL in H₂O) but higher solubility in DMSO (125 mg/mL). For in vitro studies, dissolve the compound in DMSO first, then dilute with buffer to avoid precipitation. Ultrasonic agitation is critical for complete dissolution . Stock solutions stored at -20°C retain stability for 1 month; long-term storage (-80°C) is recommended for unused aliquots. Always pre-test solubility under experimental conditions to confirm compatibility with assay buffers .
Q. What are the key considerations for designing dose-response experiments with this compound in animal models?
Dosage must account for species-specific metabolic rates. Use body surface area (BSA) conversion factors: e.g., a mouse dose of 20 mg/kg translates to 10 mg/kg in rats (BSA-adjusted via Km coefficients: 3 for mice, 6 for rats) . Include a vehicle control (e.g., DMSO/saline mix) and validate dose ranges using pilot studies. For receptor activation, EC50 values in rat astrocytes are ~100 μM, but tissue-specific potency may vary .
Q. How can researchers confirm muscarinic receptor activation by this compound in functional assays?
Use selective antagonists to validate receptor engagement. For example:
- M3 receptor specificity : Pre-treat tissues with 4-DAMP (pKB = 8.7) or pirenzepine (pKB = 6.8) to block this compound-induced contractions .
- Receptor reserve assessment : Apply alkylating agents like 4-DAMP mustard (40 nM) to irreversibly inhibit receptors, shifting concentration-response curves and confirming low receptor reserve in tissues like esophageal mucosa .
Advanced Research Questions
Q. What methodologies are recommended for analyzing biased agonism of this compound at muscarinic receptor subtypes?
Employ label-free dynamic mass redistribution (DMR) assays to track pathway-specific signaling. For example, in HCT-15 cells, this compound (16 μM) activates Gq-coupled M3 receptors, producing distinct DMR profiles compared to M2/M4-biased agonists. Pair this with siRNA knockdown or knockout models to isolate subtype contributions . Statistical analysis should include one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare maximal responses across agonists .
Q. How can researchers reconcile contradictory data on this compound’s dual role as a mAChR agonist and NMDA receptor potentiator?
Design experiments to dissect receptor-dependent and -independent mechanisms:
Q. What statistical approaches are optimal for deriving EC50/IC50 values from this compound concentration-response data?
Fit sigmoidal dose-response curves using nonlinear regression in software like GraphPad Prism. For EC50 determination in NT2 astrocytes, normalize ΔF values to the maximal response (100 μM this compound = 100%) and apply constraints to baseline and plateau parameters . For antagonist IC50 studies, express ΔF as a percentage of the agonist-only control (e.g., 2.5 μM this compound) and use log(inhibitor) vs. response models .
Q. How should researchers address this compound’s instability in aqueous buffers during prolonged electrophysiological recordings?
Prepare fresh solutions hourly and use oxygenated buffers (e.g., carbogenated aCSF) to minimize degradation. Validate stability via HPLC-UV at 254 nm, monitoring the parent compound’s peak area over time. For chronic studies, consider prodrug formulations or encapsulation in cyclodextrins to enhance solubility and half-life .
Methodological Best Practices
- Ethical and reproducibility standards : Adhere to ARRIVE guidelines for animal studies, reporting sample size justification, randomization, and blinding .
- Data contradiction resolution : Replicate experiments across multiple models (e.g., cell lines, primary cultures, ex vivo tissues) and cross-validate with orthogonal techniques (e.g., radioligand binding for receptor occupancy, qPCR for subtype expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
